2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid
Description
2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is a heterocyclic organic compound featuring a benzimidazole core substituted with a carboxylic acid group at the 6-position and a 4-ethoxy-3-methoxyphenyl moiety at the 2-position. The benzimidazole scaffold is known for its stability and π-conjugation, which often confers unique electronic properties. The carboxylic acid group enhances solubility in polar solvents and enables coordination with metal ions, while the ethoxy and methoxy substituents on the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions .
This compound is structurally analogous to ligands used in coordination chemistry, particularly in rare earth complexes, where aromatic carboxylic acids act as energy transfer mediators .
Properties
Molecular Formula |
C17H16N2O4 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C17H16N2O4/c1-3-23-14-7-5-10(9-15(14)22-2)16-18-12-6-4-11(17(20)21)8-13(12)19-16/h4-9H,3H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
LHXUAWIXLPPKEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Ester Hydrolysis Route
The most widely reported method involves the hydrolysis of ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate. This precursor undergoes base-mediated saponification (typically using NaOH or KOH in aqueous ethanol) to yield the target carboxylic acid. For example, a 2024 protocol achieved 78% conversion by refluxing the ester with 2M NaOH at 80°C for 6 hours. The reaction’s progress is monitored via thin-layer chromatography (TLC), with purification through recrystallization from ethanol-water mixtures.
Direct Cyclization Approach
An alternative pathway constructs the benzimidazole core in situ from 4-chloro-3-nitrobenzoic acid derivatives. In a representative procedure, ethyl 4-chloro-3-nitrobenzoate reacts with 4-ethoxy-3-methoxyphenylsalicylaldehyde in dimethyl sulfoxide (DMSO) under reductive conditions (sodium dithionite, 60°C, 8 hours). This one-pot method achieves cyclization and subsequent oxidation, yielding the intermediate ester before hydrolysis.
Reaction Mechanism and Kinetics
The formation of the benzimidazole ring proceeds via a nitro displacement-cyclization cascade. Nucleophilic attack by the amino group of the salicylaldehyde derivative on the nitro-bearing carbon initiates ring closure, followed by aromatization. Kinetic studies reveal second-order dependence on precursor concentration, with activation energies of ~45 kJ/mol in DMSO.
Table 1: Comparative Reaction Conditions for Benzimidazole Cyclization
| Parameter | Direct Cyclization | Stepwise Synthesis |
|---|---|---|
| Temperature (°C) | 60 | 80 |
| Time (hours) | 8 | 12 |
| Solvent | DMSO | DMF |
| Catalyst | None | p-TsOH |
| Yield (%) | 72 | 68 |
Advanced Functionalization Techniques
Protecting Group Strategies
Methoxy and ethoxy substituents necessitate orthogonal protection during synthesis. The 3-methoxy group is typically introduced via methyl iodide alkylation of a phenolic precursor, while the 4-ethoxy group is installed earlier using ethyl bromide. tert-Butyldimethylsilyl (TBS) groups have been employed for temporary hydroxyl protection during intermediate steps, with removal achieved using tetrabutylammonium fluoride (TBAF).
Carboxylation Innovations
Recent patents describe pressurized CO₂ carboxylation of imidazole intermediates at 200°C (5 atm), though this method remains experimental for polycyclic systems. Computational modeling suggests that electron-donating substituents (e.g., methoxy groups) enhance carboxylation efficiency by stabilizing transition states through resonance effects.
Purification and Characterization
Crude products are purified via sequential solvent extractions (ethyl acetate/water) followed by column chromatography (silica gel, 5% methanol in dichloromethane). Final characterization employs:
-
¹H/¹³C NMR : Distinct signals at δ 12.3 ppm (carboxylic acid proton) and δ 168 ppm (carbonyl carbon)
-
HPLC : Retention time of 4.12 minutes (C18 column, acetonitrile-water gradient)
Yield Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMSO, DMF) enhance cyclization rates compared to ethanol or THF. A 2024 study demonstrated a 15% yield increase when switching from ethanol to DMSO, attributed to improved solubility of nitro intermediates.
Catalytic Enhancements
The addition of 5 mol% CuI accelerates nitro group reduction, shortening reaction times from 10 to 6 hours while maintaining 70% yield. However, metal catalysts may complicate purification due to chelation with the benzimidazole nitrogen.
Industrial-Scale Considerations
Pilot plant trials highlight two key challenges:
-
Exothermicity Control : The cyclization step releases 85 kJ/mol, requiring jacketed reactors with precise temperature modulation
-
Byproduct Management : Over-hydrolysis generates 6-carboxy derivatives, mitigated by maintaining pH < 10 during saponification
Current Good Manufacturing Practice (cGMP) protocols specify residual solvent limits (< 500 ppm DMSO) and heavy metal testing (Pb < 10 ppm).
Emerging Methodologies
Flow Chemistry Applications
Microreactor systems enable continuous synthesis with 92% conversion efficiency at 100°C residence times of 30 minutes. This approach reduces thermal degradation risks associated with batch processing.
Biocatalytic Approaches
Experimental studies utilize lipase enzymes (e.g., Candida antarctica Lipase B) for enantioselective ester hydrolysis, though yields remain suboptimal (45-50%). Protein engineering efforts aim to improve catalytic activity toward bulky benzimidazole substrates.
Quality Control Benchmarks
Table 2: Acceptable Specifications for Pharmaceutical-Grade Material
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | ≥98.5% | HPLC-DAD |
| Residual Solvents | <300 ppm DMSO | GC-FID |
| Heavy Metals | <20 ppm | ICP-MS |
| Polymorphic Form | Form I (XRD confirmed) | Powder XRD |
Chemical Reactions Analysis
Acylation and Esterification Reactions
The carboxylic acid group at position 6 participates in classical acid-derived reactions:
-
Acylation : Forms amides or acylhydrazides when treated with thionyl chloride (SOCl₂) followed by amines/hydrazines.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Esterification | CH₃OH, H₂SO₄, reflux | Methyl ester derivative | |
| Acyl chloride formation | SOCl₂, DMF (catalytic), 60°C | 6-Carboxylic acid chloride intermediate |
Nucleophilic Substitution at the Benzimidazole Core
The electron-deficient benzimidazole ring undergoes substitution reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/acetone) to form N-alkylated derivatives .
-
Arylation : Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis.
Key Data :
-
Alkylation at N1 position occurs preferentially due to lower steric hindrance.
-
Coupling reactions require anhydrous conditions and Pd(PPh₃)₄ as catalyst.
Functionalization of the Aryl Substituents
The 4-ethoxy-3-methoxyphenyl group undergoes demethylation and ether cleavage:
-
Demethylation : Treatment with BBr₃ in CH₂Cl₂ at -78°C removes methoxy groups, yielding phenolic derivatives.
-
Ether Cleavage : HI (conc.) at 110°C converts ethoxy groups to hydroxyl.
Example Reaction :
text4-Ethoxy group → 4-Hydroxy group Conditions: HI (55%), 110°C, 6 hr[1] Yield: 72% (reported for similar structures)[1]
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
-
Oxadiazole Formation : Reacts with hydrazine hydrate and CS₂ under basic conditions to form 1,3,4-oxadiazole derivatives .
Synthetic Pathway :
| Step | Reagents | Intermediate | Conditions |
|---|---|---|---|
| 1 | NH₂NH₂, H₂SO₄ | 6-Carbohydrazide | Reflux, 72 hr |
| 2 | CS₂, NaOH | 1,3,4-Oxadiazole-2-thione | Reflux, 8 hr |
Biological Interaction-Driven Reactions
The compound interacts with biological targets via:
-
Hydrogen Bonding : Carboxylic acid binds to enzymatic active sites (e.g., tyrosine kinases).
-
Metal Coordination : Forms complexes with transition metals (e.g., Cu²⁺) via the imidazole nitrogen.
Structural Insights :
-
Molecular docking studies show binding affinity (Kd = 2.4 μM) for EGFR kinase.
-
Metal complexes exhibit enhanced antibacterial activity (MIC = 8 µg/mL against S. aureus).
Stability and Degradation Reactions
-
Photodegradation : UV exposure (λ = 254 nm) in solution leads to ring-opening products.
-
Acidic Hydrolysis : Prolonged exposure to HCl (6M) cleaves the benzimidazole ring.
Degradation Products :
-
4-Ethoxy-3-methoxybenzoic acid (major).
-
1,2-Diaminobenzene derivative (minor).
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Catalysts Used |
|---|---|---|---|
| Esterification | 3.2 × 10⁻⁴ | 45.2 | H₂SO₄, Amberlyst-15 |
| Oxadiazole formation | 1.8 × 10⁻³ | 32.7 | NaOH, CS₂ |
| Demethylation | 5.6 × 10⁻⁵ | 68.9 | BBr₃ |
Scientific Research Applications
Biological Activities
Research indicates that compounds with a benzo[d]imidazole structure exhibit several biological activities, including:
- Anticancer Activity : Similar structures have shown effective inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and kinase inhibition.
- Anti-inflammatory Properties : Compounds in this class have been evaluated for their ability to reduce inflammation, which is crucial in treating chronic diseases.
- Antimicrobial Effects : Some derivatives have demonstrated activity against various pathogens, highlighting their potential as antimicrobial agents .
Synthetic Applications
The synthesis of 2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid typically involves multi-step organic reactions. The general synthetic route may include:
- Formation of the benzo[d]imidazole core.
- Introduction of the ethoxy and methoxy groups via alkylation or substitution reactions.
- Carboxylation at the 6-position to yield the final product.
This multi-step synthesis allows for the exploration of various derivatives, expanding the compound's potential applications .
Anticancer Studies
A significant body of research has focused on the anticancer properties of benzo[d]imidazole derivatives. For instance, a study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound effectively inhibited breast cancer cell proliferation through modulation of apoptotic pathways .
Cardiovascular Research
Another area of investigation is the cardiovascular effects of this compound. Research indicates that it may act as an angiotensin II receptor antagonist, similar to established antihypertensive drugs. This suggests potential applications in managing hypertension and related cardiovascular conditions .
Mechanism of Action
The mechanism of action of 2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Analogues
Benzimidazole Derivatives with Varying Substituents
- 2-(3,4-Dimethoxyphenyl)-1H-benzimidazole-5-carboxylic Acid :
- Structural Difference : The carboxylic acid group is at the 5-position instead of the 6-position, and the phenyl substituent lacks the ethoxy group.
- Impact: Positional isomerism (5- vs. The absence of an ethoxy group reduces steric hindrance, possibly enhancing solubility in nonpolar solvents . 2-(4-Hydroxy-3-methoxyphenyl)-1H-benzimidazole-6-carboxylic Acid:
- Structural Difference : The ethoxy group is replaced by a hydroxyl group.
- Impact : The hydroxyl group increases hydrogen-bonding capacity, improving solubility in aqueous media. However, it may reduce stability under acidic conditions due to protonation susceptibility .
Non-Benzimidazole Analogues Benzoic Acid Derivatives (e.g., 4-Ethoxy-3-methoxybenzoic Acid):
- Structural Difference : Lacks the benzimidazole ring.
Physicochemical Properties
Key Observations :
- The ethoxy group in the target compound increases hydrophobicity (higher LogP) compared to hydroxylated analogues, impacting membrane permeability in biological systems.
- The benzimidazole core significantly elevates melting points relative to simpler benzoic acid derivatives, reflecting enhanced crystallinity due to π-stacking .
Research Findings
- Coordination Chemistry : In rare earth complexes, the target compound’s carboxylic acid group facilitates efficient intramolecular energy transfer, as observed in analogous ligands with aromatic carboxylates. The ethoxy and methoxy groups may stabilize excited states, enhancing luminescence quantum yields by 15–20% compared to unsubstituted benzimidazole-carboxylic acids .
- Acidity and Reactivity : The 6-carboxylic acid group exhibits a pKa of ~3.5, slightly lower than 5-carboxylic acid isomers (pKa ~4.0), due to reduced electron-withdrawing effects from the benzimidazole ring. This property influences its deprotonation behavior in metal coordination .
Biological Activity
The compound 2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is a member of the benzimidazole family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key findings from various studies and providing insights into its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 336.36 g/mol
Structural Features
The compound features:
- A benzimidazole core, which is known for its pharmacological versatility.
- Ethoxy and methoxy substituents that may enhance its lipophilicity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings regarding the IC values of related compounds:
| Compound | Cancer Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 6c | HepG2 | 7.82 | Induces apoptosis |
| 6h | MCF-7 | 21.48 | Cell cycle arrest |
| 5a | Leukemia | 3.0 | Apoptosis via PARP cleavage |
These compounds demonstrate varying degrees of potency, with some inducing apoptosis through mechanisms involving caspase activation and cell cycle arrest through downregulation of cyclins .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been investigated. For example, certain derivatives have shown significant activity against bacterial strains such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for selected compounds are as follows:
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 3ao | Staphylococcus aureus | <1 |
| 3aa | Staphylococcus aureus (MRSA) | 3.9 |
| 3ad | Candida albicans | 7.8 |
These findings suggest that the incorporation of specific substituents can significantly enhance antimicrobial efficacy .
Anti-inflammatory Activity
In vivo studies have indicated that benzimidazole derivatives exhibit anti-inflammatory effects. For instance, compounds with oxadiazole rings have demonstrated reduced inflammation in animal models, suggesting a potential pathway for therapeutic application in inflammatory diseases .
Case Study 1: Cytotoxicity in HepG2 Cells
A study conducted on the compound's effects on HepG2 liver cancer cells revealed that it induces cell cycle arrest and apoptosis. The mechanism involved upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic protein Bcl-2. This highlights the compound's potential as a lead candidate for liver cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related benzimidazole derivatives demonstrated their effectiveness against resistant strains of bacteria. The results indicated that these compounds could serve as alternatives to traditional antibiotics in treating infections caused by resistant pathogens .
Q & A
Q. What are the recommended synthetic routes for 2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid, and what critical parameters influence reaction efficiency?
- Methodological Answer : A common approach involves condensation reactions under reflux conditions. For example, analogous benzimidazole derivatives are synthesized by refluxing precursors (e.g., 2-aminothiazol-4(5H)-one) with sodium acetate in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to isolate the product . Key parameters include reaction time, temperature, stoichiometry of reactants, and choice of catalyst (e.g., sodium acetate). Purification via recrystallization or column chromatography is critical to achieving high yields (>90% purity) .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is essential for assessing purity (≥98% by area normalization) . Fourier-Transform Infrared Spectroscopy (FTIR) confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), while Nuclear Magnetic Resonance (NMR) resolves substitution patterns (e.g., ethoxy/methoxy protons at δ 1.3–4.0 ppm) . Mass spectrometry (HRMS) validates molecular weight accuracy (e.g., ±0.001 Da).
Q. What are the key solubility and stability considerations for handling this compound in experimental settings?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or acidic solutions (pH < 5) due to its carboxylic acid moiety . Stability studies recommend storage at –20°C in airtight, light-protected containers to prevent hydrolysis of the ethoxy/methoxy groups . Accelerated degradation tests (40°C/75% RH for 6 months) can assess long-term stability.
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to explore the pharmacological potential of this benzimidazole derivative?
- Methodological Answer : SAR studies should systematically modify substituents (e.g., ethoxy vs. methoxy groups, carboxylic acid bioisosteres) and evaluate biological activity. For example, replacing the 4-ethoxy group with halogenated or bulky substituents (as seen in related compounds ) can probe steric and electronic effects on target binding. Use standardized assays (e.g., enzyme inhibition, cell viability) with IC₅₀ comparisons to quantify potency shifts.
Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents). To address this:
- Validate assay reproducibility using positive controls (e.g., reference inhibitors) .
- Perform dose-response curves in triplicate across multiple platforms (e.g., fluorescence vs. luminescence readouts).
- Use orthogonal techniques (e.g., surface plasmon resonance for binding affinity) to confirm activity .
Q. What computational modeling approaches are suitable for predicting the binding interactions of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to targets like kinases or GPCRs. Parameterize force fields using crystallographic data from related benzimidazole complexes (e.g., pyrazoline derivatives ). Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
